2-ethynyl-1,1-difluorocyclopropane
Description
Historical Context and Evolution of Fluorinated Small Ring Research
The investigation of fluorinated small-ring compounds, though a more recent development, builds upon the foundational work in both fluorine chemistry and small-ring synthesis. Early research into fluorinated organic molecules, dating back to the late 19th and early 20th centuries, was often hampered by the challenging and hazardous nature of fluorinating reagents. However, the development of safer and more selective fluorinating agents in the mid-20th century opened the door to the systematic study of organofluorine compounds.
The synthesis of cyclopropane (B1198618) derivatives, on the other hand, has been a topic of interest for over a century, with chemists fascinated by the unique reactivity conferred by the strained three-membered ring. The convergence of these two fields—fluorine chemistry and small-ring synthesis—has led to the emergence of fluorinated cyclopropanes as a distinct and promising class of molecules. Initial studies focused on the synthesis and fundamental reactivity of simple fluorinated cyclopropanes, paving the way for the more complex and functionally diverse derivatives being explored today.
Significance of Cyclopropane Scaffolds in Modern Organic Synthesis
Cyclopropane rings are not merely chemical curiosities; they are powerful design elements in modern organic synthesis. Their inherent ring strain, which results from the deviation from the ideal sp³ bond angle, imparts unique electronic properties and reactivity. This has made them valuable building blocks for the construction of more complex molecular architectures.
In medicinal chemistry, the cyclopropyl (B3062369) group is often used as a bioisostere for other functional groups, such as a phenyl ring or a gem-dimethyl group. Its rigid, three-dimensional structure can help to lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of a cyclopropane ring can improve a drug candidate's metabolic stability and pharmacokinetic profile. nih.gov
The Distinctive Impact of Geminal Difluorination on Molecular Systems
The introduction of a geminal difluoro (CF₂) group onto a cyclopropane ring has profound consequences for the molecule's properties. The high electronegativity of the two fluorine atoms significantly alters the electronic distribution within the cyclopropane ring. This electronic perturbation can influence the molecule's reactivity, lipophilicity, and metabolic stability.
One of the key effects of geminal difluorination is the polarization of the C-C bonds within the cyclopropane ring. This can lead to changes in the molecule's dipole moment and its ability to participate in non-covalent interactions. From a reactivity standpoint, the CF₂ group can act as a directing group, influencing the outcome of reactions at other positions on the ring. Moreover, the C-F bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.
Overview of Ethynyl-Substituted Cyclopropane Derivatives in Chemical Research
The ethynyl (B1212043) group (a carbon-carbon triple bond) is another functional group that imparts unique reactivity and properties to organic molecules. Its linear geometry and electron-rich π-system make it a versatile handle for a wide range of chemical transformations, including cycloadditions, cross-coupling reactions, and nucleophilic additions.
When appended to a cyclopropane ring, the ethynyl group creates a molecule with a fascinating combination of strain and unsaturation. Ethynyl-substituted cyclopropanes have been utilized as versatile intermediates in the synthesis of a variety of complex molecules. The triple bond can be readily transformed into other functional groups, allowing for the elaboration of the cyclopropane core into more complex structures.
Research Trajectories and Scope for 2-Ethynyl-1,1-difluorocyclopropane
The compound this compound stands at the intersection of the chemical principles outlined above. It combines the unique properties of a strained cyclopropane ring, the profound electronic effects of geminal difluorination, and the versatile reactivity of an ethynyl group. While specific, in-depth research on this particular molecule is not yet widely published, its structure suggests several promising avenues for future investigation.
The synthesis of this compound would likely involve the difluorocyclopropanation of a suitable alkyne precursor. Modern methods for generating difluorocarbene, such as the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), offer a potential route to this molecule. nih.gov
Once synthesized, this compound could serve as a valuable building block in organic synthesis. The ethynyl group could be exploited in a variety of reactions, such as the Sonogashira coupling to introduce aryl or heteroaryl substituents, or "click" chemistry to link the cyclopropane to other molecules. The gem-difluorocyclopropane unit would be expected to impart increased metabolic stability and unique conformational constraints to any resulting products.
Given the interest in fluorinated cyclopropanes in medicinal chemistry, it is plausible that derivatives of this compound could be explored as novel scaffolds for drug discovery. The combination of the rigid, fluorinated ring and the versatile ethynyl handle makes it an attractive starting point for the synthesis of libraries of new compounds for biological screening.
Compound Properties and Data
While detailed experimental data for this compound is scarce in the public domain, we can compile some basic predicted and known properties of related compounds to provide context.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| This compound | C₅H₄F₂ | 102.08 | 1.1 |
| Ethynylcyclopropane | C₅H₆ | 66.10 | 1.0 |
| 1,1-Difluorocyclopropane | C₃H₄F₂ | 78.06 | 0.5 |
XlogP is a computer-generated prediction of the logarithm of the octanol/water partition coefficient, a measure of lipophilicity.
Table 2: Common Reagents for the Synthesis of gem-Difluorocyclopropanes
| Reagent | Description |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | A widely used, commercially available reagent for generating difluorocarbene under mild conditions. nih.gov |
| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | A classic difluorocarbene precursor that decomposes upon heating. |
| Dibromodifluoromethane (CBr₂F₂) | Can be used with a reducing agent, such as zinc, to generate difluorocarbene. |
The chemical compound this compound represents a fascinating and currently underexplored area of advanced fluorinated cyclopropane chemistry. By understanding the fundamental principles of its constituent parts—the cyclopropane ring, the geminal difluoro group, and the ethynyl moiety—we can anticipate its potential as a valuable building block in organic synthesis and a promising scaffold for the development of new materials and therapeutic agents. As synthetic methodologies continue to advance, it is likely that this and other similarly complex fluorinated small-ring systems will move from the realm of theoretical interest to practical application, opening up new frontiers in chemical innovation.
Structure
3D Structure
Properties
CAS No. |
1192109-70-8 |
|---|---|
Molecular Formula |
C5H4F2 |
Molecular Weight |
102.08 g/mol |
IUPAC Name |
2-ethynyl-1,1-difluorocyclopropane |
InChI |
InChI=1S/C5H4F2/c1-2-4-3-5(4,6)7/h1,4H,3H2 |
InChI Key |
WGQMQWUJBLNBQS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC1(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethynyl 1,1 Difluorocyclopropane and Analogous Systems
Strategies for the Construction of 1,1-Difluorocyclopropane Frameworks
The principal and most widely utilized method for creating the 1,1-difluorocyclopropane unit involves the [2+1] cycloaddition of difluorocarbene to an alkene or alkyne. datapdf.comresearchgate.net The success of this approach is fundamentally dependent on the efficient generation of the highly reactive difluorocarbene intermediate.
Carbene-Based Cyclopropanation Reactions
Carbene-based cyclopropanation stands as the most popular route for preparing fluorocyclopropanes. beilstein-journals.orgnih.gov This method involves the generation of a fluorine-containing carbene, which then reacts with a multiple bond to form the cyclopropane (B1198618) ring. beilstein-journals.orgnih.gov
Generation and Reactivity of Difluorocarbene
Difluorocarbene (:CF2) is a highly reactive intermediate essential for the synthesis of gem-difluorocyclopropanes. numberanalytics.com Its reactivity is characterized by a combination of a destabilizing negative inductive effect from the fluorine atoms and a stabilizing π-donation from the fluorine lone pairs to the carbene center. cas.cn This renders difluorocarbene a moderately electrophilic species. cas.cn
A well-established method for generating difluorocarbene involves the thermal decomposition of sodium halodifluoroacetates. wikipedia.orgorganic-chemistry.org Sodium chlorodifluoroacetate (ClCF2CO2Na) was one of the first reagents used for this purpose. thieme-connect.com Upon heating, it decarboxylates to form the chlorodifluoromethyl anion, which then eliminates a chloride ion to yield difluorocarbene. wikipedia.orgacs.org
Reaction Scheme: Thermal Decomposition of Sodium Chlorodifluoroacetate
This reaction is typically conducted in a suitable solvent like diglyme (B29089) in the presence of the alkene or alkyne substrate. wikipedia.org
While effective, the use of sodium chlorodifluoroacetate often requires high temperatures. thieme-connect.com An alternative, sodium bromodifluoroacetate (BrCF2CO2Na), has been shown to be a more efficient difluorocarbene source, enabling reactions at lower temperatures and with reduced amounts of reagent. organic-chemistry.org This reagent is also non-hygroscopic, making it easier to handle. organic-chemistry.org The thermal decarboxylation of sodium chlorodifluoroacetate was noted by Haszeldine, who demonstrated the trapping of the generated difluorocarbene with alkenes. acs.org A simple protocol for difluoromethylation of thiols using this reagent involves heating to 95 °C. acs.orgnih.gov
| Precursor | Advantage | Disadvantage |
| Sodium Chlorodifluoroacetate | Inexpensive, commercially available. thieme-connect.comacs.org | Often requires high temperatures. thieme-connect.com |
| Sodium Bromodifluoroacetate | Lower reaction temperatures, non-hygroscopic. organic-chemistry.org |
A variety of organometallic reagents have been developed as precursors for difluorocarbene, offering milder reaction conditions and broader substrate scope.
Trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) is a highly efficient difluorocarbene reagent. numberanalytics.comresearchgate.net It is prepared from the reaction of fluorosulfonyldifluoroacetic acid with trimethylsilyl chloride and can generate difluorocarbene under moderate conditions, making it suitable for addition to a wide range of alkenes, including less reactive ones. researchgate.net
Seyferth’s Reagent , dimethyl (diazomethyl)phosphonate, is another important precursor. wikipedia.org While primarily used for homologation reactions to form alkynes, its derivatives can be involved in carbene-transfer reactions. wikipedia.org
Other notable organometallic precursors include:
Trimethyl(trifluoromethyl)tin: Can generate difluorocarbene either thermally or through iodide ion induction. beilstein-journals.org
Trimethyl(trifluoromethyl)silane (TMSCF3 or Ruppert-Prakash reagent): A safe, low-cost, and commercially available reagent that generates difluorocarbene in the presence of an initiator like sodium iodide (NaI). beilstein-journals.orgorganic-chemistry.org This method is compatible with a range of functional groups. beilstein-journals.org Continuous flow technology using TMSCF3 and catalytic NaI allows for controlled generation of difluorocarbene and efficient synthesis of difluorocyclopropanes and difluorocyclopropenes. datapdf.comorganic-chemistry.orgvapourtec.comresearchgate.net
Diethyl bromodifluoromethylphosphonate: An environmentally benign precursor that undergoes facile P-C bond cleavage upon basic hydrolysis to generate the bromodifluoromethyl anion, which then forms difluorocarbene. cas.cnacs.org
| Precursor | Common Name/Abbreviation | Key Features |
| Trimethylsilyl fluorosulfonyldifluoroacetate | TFDA | Highly efficient, suitable for a broad range of alkenes. numberanalytics.comresearchgate.net |
| Dimethyl (diazomethyl)phosphonate | Seyferth’s Reagent | Primarily for alkyne synthesis via homologation. wikipedia.org |
| Trimethyl(trifluoromethyl)silane | Ruppert-Prakash Reagent (TMSCF₃) | Safe, inexpensive, initiated by NaI, suitable for flow chemistry. beilstein-journals.orgorganic-chemistry.orgresearchgate.net |
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive intermediates under mild conditions. nih.govyoutube.com This approach can be applied to generate carbon-centered radicals from stable precursors at room temperature. nih.gov While direct photoredox generation of difluorocarbene for cyclopropanation is an area of ongoing research, the principles of photoredox catalysis offer a promising avenue for developing new and milder methods. nih.govyoutube.comnih.gov For instance, photoredox catalysis has been successfully used in the trifluoromethylation of arenes and heteroarenes. wikipedia.org
The core principle of photoredox catalysis involves a photocatalyst that, upon absorbing light, becomes electronically excited. youtube.com This excited state can then engage in single-electron transfer processes with organic substrates, generating radical intermediates that can participate in a variety of chemical transformations. nih.govyoutube.com This method avoids the harsh conditions often required in traditional thermal methods. nih.gov
Cycloaddition of Difluorocarbene to Alkenes and Alkynes
Once generated, the electrophilic difluorocarbene readily undergoes cycloaddition with electron-rich double and triple bonds to form the corresponding gem-difluorocyclopropane and gem-difluorocyclopropene rings. beilstein-journals.orgnih.govorganic-chemistry.orgacs.org The reaction is a [2+1] cycloaddition and is a cornerstone for the synthesis of these strained carbocycles. datapdf.comresearchgate.net
The reaction generally proceeds with high efficiency for a broad range of alkenes and alkynes, including styrenes, cyclic alkenes, and phenylacetylene (B144264) derivatives. datapdf.comorganic-chemistry.org Functional groups such as esters and alcohols are often tolerated under the reaction conditions. datapdf.comorganic-chemistry.org The use of continuous flow technology has significantly improved the safety and efficiency of these reactions, allowing for rapid synthesis at high concentrations. datapdf.comorganic-chemistry.orgvapourtec.comresearchgate.netacs.org
A study on the difluorocyclopropanation of various alkenes and alkynes using a continuous flow method with TMSCF3 and catalytic NaI demonstrated excellent yields for a wide array of substrates. datapdf.com
Table of Difluorocyclopropanation/Cyclopropenation Yields The following data is illustrative of typical yields achieved in difluorocyclopropanation reactions.
| Substrate | Product Type | Yield (%) |
| Styrene | gem-Difluorocyclopropane | >95 |
| Electron-rich Styrenes | gem-Difluorocyclopropane | ~99 |
| Electron-deficient Styrenes | gem-Difluorocyclopropane | ~90 |
| Indene | gem-Difluorocyclopropane | >95 |
| Phenylacetylene | gem-Difluorocyclopropene | >95 |
| Terminal Aliphatic Alkynes | gem-Difluorocyclopropene | 70-85 |
| Data derived from studies on continuous flow difluorocyclopropanation. datapdf.com |
The synthesis of 2-ethynyl-1,1-difluorocyclopropane itself would involve the specific cycloaddition of difluorocarbene to 1,3-butadiyne. The success of this reaction would depend on controlling the regioselectivity of the addition to one of the two triple bonds.
Non-Carbene-Mediated Cyclopropanation Approaches
While the addition of difluorocarbene to alkenes is a prevalent method for constructing gem-difluorocyclopropanes, several non-carbene-mediated approaches offer alternative pathways. beilstein-journals.orgnih.gov One notable strategy involves a Michael-induced ring closure (MIRC) reaction. This method circumvents the direct use of difluorocarbene, instead relying on the reaction of a nucleophile with a specifically designed substrate.
A key example of this approach is the protocol developed for the synthesis of 2,2-difluorocyclopropanecarboxylic acid derivatives. This method begins with the Michael addition of an ester or amide enolate to a α,β-unsaturated compound, such as 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate. This initial carbon-carbon bond formation is followed by a radical cyclization, often initiated by a radical initiator like triethylborane (B153662) (Et₃B), to furnish the desired gem-difluorocyclopropane ring system.
Another approach that avoids the direct generation of difluorocarbene for the cyclopropanation step involves the use of dichlorocarbene (B158193). In this method, a gem-difluoroolefin is reacted with chloroform (B151607) in the presence of a phase-transfer catalyst, such as benzyltriethylammonium chloride, under strongly basic conditions (e.g., 40% aqueous NaOH). While this method does employ a carbene (dichlorocarbene), it is not a difluorocarbene-mediated cyclopropanation in the traditional sense, as the fluorine atoms are already present on the olefin substrate.
Functional Group Transformations on Existing Cyclopropane Rings
An alternative to constructing the difluorocyclopropane ring from acyclic precursors is to perform functional group transformations on a pre-existing cyclopropane ring. This can involve either the introduction of fluorine atoms onto a non-fluorinated cyclopropane or the conversion of other functional groups on the cyclopropane ring into the difluoro moiety.
Introduction of Fluorine via Nucleophilic Fluorination
The direct introduction of fluorine onto a cyclopropane ring via nucleophilic fluorination presents significant challenges. For instance, the deoxofluorination of cyclopropanones, a common method for generating gem-difluoro groups, is generally not viable due to the inherent instability of cyclopropanone (B1606653) intermediates.
However, nucleophilic fluorination has been successfully applied to 1,1-dichlorocyclopropanes that are substituted with electron-withdrawing groups. In these cases, the electron-withdrawing group activates the cyclopropane ring towards nucleophilic attack. Reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can then be used to displace the chlorine atoms, yielding the corresponding gem-difluorocyclopropane. This transformation is believed to proceed through a sequential substitution mechanism.
Conversion of Precursor Cyclopropanes to Difluorocyclopropanes
A more common and often more practical approach is the conversion of a precursor cyclopropane, typically a gem-dichlorocyclopropane, into a gem-difluorocyclopropane. This halogen exchange (HALEX) reaction is particularly effective for substrates bearing electron-withdrawing groups.
The synthesis of gem-dichlorocyclopropanes is well-established and often proceeds via the addition of dichlorocarbene to an appropriate alkene. These dichlorocyclopropanes can then be subjected to fluorination using various fluoride sources. The choice of fluorinating agent and reaction conditions is crucial for achieving high yields.
Below is a table summarizing the conversion of gem-dichlorocyclopropanes to gem-difluorocyclopropanes using different fluorinating systems.
| Substrate (gem-dichloro) | Fluorinating Agent | Solvent | Conditions | Product (gem-difluoro) | Yield (%) |
| 1,1-dichloro-2-phenylcyclopropane | TBAF | DMF | Not specified | 1,1-difluoro-2-phenylcyclopropane | Not specified |
| Ethyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate | KF, TBAHS | Acetonitrile/Water | Not specified | Ethyl 2,2-difluoro-1-methylcyclopropane-1-carboxylate | Not specified |
| 1,1-dichloro-2,2-dimethyl-3-(methoxycarbonyl)cyclopropane | TBAF | Acetonitrile | Not specified | 1,1-difluoro-2,2-dimethyl-3-(methoxycarbonyl)cyclopropane | 60 |
Table 1: Conversion of gem-Dichlorocyclopropanes to gem-Difluorocyclopropanes
Methodologies for Incorporating the Ethynyl (B1212043) Moiety
The introduction of the ethynyl group is a critical step in the synthesis of the target molecule. This can be achieved either by adding the ethynyl group to a pre-formed fluorinated cyclopropane (late-stage ethynylation) or by using a substrate that already contains the ethynyl group in the cyclopropanation step.
Late-Stage Ethynylation of Fluorinated Cyclopropane Precursors
Late-stage ethynylation involves the coupling of a terminal alkyne with a suitable difluorocyclopropane precursor. The Sonogashira coupling is a powerful and widely used reaction for this purpose, forming a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org
In the context of synthesizing this compound, a hypothetical precursor would be a 2-halo-1,1-difluorocyclopropane (where the halogen is typically iodine or bromine). The Sonogashira reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The reactivity of the halide in the coupling reaction generally follows the trend I > Br > Cl. wikipedia.org
A plausible synthetic route would involve the reaction of 2-iodo-1,1-difluorocyclopropane with a protected acetylene, such as (trimethylsilyl)acetylene, under Sonogashira conditions. This would be followed by the removal of the silyl (B83357) protecting group to yield the terminal alkyne.
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |
| 2-iodo-1,1-difluorocyclopropane | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 2-((Trimethylsilyl)ethynyl)-1,1-difluorocyclopropane |
| 2-((Trimethylsilyl)ethynyl)-1,1-difluorocyclopropane | - | K₂CO₃ | - | - | MeOH | This compound |
Table 2: Hypothetical Late-Stage Ethynylation via Sonogashira Coupling
Cyclopropanation Reactions Utilizing Ethynyl-Substituted Substrates
An alternative strategy for the synthesis of this compound is to perform a difluorocyclopropanation reaction on a substrate that already contains the ethynyl group. This approach involves the reaction of difluorocarbene with an enyne, a molecule containing both a double and a triple bond.
The addition of difluorocarbene to unsaturated systems is a well-established method for forming difluorocyclopropanes and difluorocyclopropenes. organic-chemistry.org The difluorocarbene can be generated from various precursors, with trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, being a common and convenient source in the presence of an initiator like sodium iodide. beilstein-journals.org
The regioselectivity of the difluorocarbene addition to an enyne system is a key consideration. Generally, difluorocarbene is electrophilic and will preferentially react with the more electron-rich double bond over the triple bond. For example, the difluorocyclopropanation of 4-phenyl-1-butyne (B98611) with TMSCF₃ has been shown to yield the corresponding difluorocyclopropane derivative. While this is not a conjugated enyne, it demonstrates the feasibility of cyclopropanating an alkyne-containing molecule. In the case of a conjugated enyne like but-1-en-3-yne, the reaction with difluorocarbene would be expected to yield this compound.
| Enyne Substrate | Difluorocarbene Source | Initiator | Solvent | Product | Yield (%) |
| But-1-en-3-yne | TMSCF₃ | NaI | THF | This compound | Not reported |
| 4-Phenyl-1-butyne | TMSCF₃ | NaI | THF | 1,1-Difluoro-2-(phenethyl)cyclopropane | Not reported |
Table 3: Difluorocyclopropanation of Ethynyl-Substituted Substrates
Stereoselective Synthesis of Fluorinated Cyclopropanes
The creation of stereocenters in fluorinated cyclopropanes requires precise control over the cyclopropanation reaction. This section delves into the two primary strategies for achieving stereoselectivity: asymmetric cyclopropanation to generate enantiomerically enriched products and diastereoselective methods to control the relative stereochemistry of multiple chiral centers.
Asymmetric cyclopropanation aims to produce one enantiomer of a chiral cyclopropane in excess over the other. This is typically achieved through the use of chiral catalysts that create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction.
One of the most powerful methods for asymmetric cyclopropanation involves the use of transition metal catalysts, particularly those based on rhodium. nih.gov Rhodium(II) complexes bearing chiral carboxylate or carboxamidate ligands have proven to be highly effective in catalyzing the transfer of a carbene moiety to an olefin or alkyne. nih.gov While direct asymmetric difluorocyclopropanation of terminal alkynes to produce this compound is not extensively documented, the principles can be extrapolated from studies on related systems. For instance, the asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes has been successfully achieved using a chiral rhodium(II) catalyst, Rh₂(S-PTAD)₄. nih.gov This reaction, utilizing α,α-difluoro-β-carbonyl ketone N-triftosylhydrazones as carbene precursors, proceeds with high yields and excellent enantioselectivities for a variety of alkene substrates. nih.gov Adapting this methodology to terminal alkynes could provide a viable route to enantioenriched this compound.
The general approach involves the in situ generation of a difluorocarbene or a related difluoroalkyl carbene, which is then transferred to the alkyne substrate under the control of a chiral catalyst. The choice of ligand on the metal center is critical for achieving high levels of enantioselectivity.
Table 1: Asymmetric Rhodium-Catalyzed Cyclopropanation of Alkenes with Difluoroalkyl-Substituted Carbenes
| Entry | Alkene Substrate | Chiral Catalyst | Yield (%) | ee (%) |
| 1 | 1,1-Diphenylethylene | Rh₂(S-PTAD)₄ | 88 | 99 |
| 2 | Styrene | Rh₂(S-PTAD)₄ | 85 | 95 |
| 3 | 4-Methylstyrene | Rh₂(S-PTAD)₄ | 82 | 96 |
Data extracted from studies on analogous alkene systems and presented as a model for potential alkyne cyclopropanation. nih.gov
Another promising strategy for asymmetric difluorocyclopropanation is the use of chiral phase-transfer catalysts (PTCs). These catalysts, typically chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the reaction between a water-soluble inorganic base and an organic-soluble substrate, creating a chiral ion pair that directs the stereochemical course of the reaction. While the direct application to this compound is yet to be widely reported, chiral PTCs have been successfully employed in the asymmetric synthesis of other functionalized cyclopropanes.
Diastereoselective synthesis becomes relevant when a molecule contains two or more stereocenters, and the goal is to control their relative spatial arrangement. In the context of this compound synthesis, diastereoselectivity would be a key consideration if the alkyne substrate already possesses a chiral center. The inherent stereochemistry of the starting material can influence the facial selectivity of the carbene addition.
One approach to achieve diastereoselectivity is through the use of a chiral auxiliary attached to the alkyne substrate. The auxiliary can sterically hinder one face of the alkyne, directing the incoming difluorocarbene to the opposite face. After the cyclopropanation reaction, the auxiliary can be removed to yield the desired diastereomer of the product. While specific examples for this compound are scarce, this strategy has been effectively used in the synthesis of other complex cyclopropanes. rsc.org
Furthermore, the reaction conditions themselves can play a crucial role in determining diastereoselectivity. For instance, a visible-light-promoted [1+2] cycloaddition of gem-difluoroalkenes with aryl diazo esters has been shown to produce 1,1-difluorocyclopropanes with excellent diastereoselectivity (>20:1 dr). This method, although demonstrated on alkenes, highlights the potential for achieving high levels of diastereocontrol in the synthesis of difluorocyclopropanes under mild, photochemically-induced conditions.
A study on the difluorocyclopropenation of terminal alkynes reported the synthesis of gem-difluorocyclopropenylalkynes through a Sonogashira reaction of 3,3-difluoro-1-iodocyclopropenes with terminal alkynes, followed by the addition of difluorocarbene to the newly introduced alkyne. researchgate.net This sequence provides a foundational method for constructing the core structure of interest, and the stereochemical outcome of the difluorocarbene addition would be critical in establishing diastereomeric relationships in more complex substrates.
Table 2: Synthesis of gem-Difluorocyclopropenylalkynes
| Entry | Terminal Alkyne | Difluorocarbene Source | Yield (%) |
| 1 | Phenylacetylene | FSO₂CF₂COOTMS/NaF | 75 |
| 2 | 1-Hexyne | FSO₂CF₂COOTMS/NaF | 68 |
| 3 | (Trimethylsilyl)acetylene | FSO₂CF₂COOTMS/NaF | 82 |
Data from the synthesis of analogous gem-difluorocyclopropenylalkynes. researchgate.net
Reactivity and Chemical Transformations of 2 Ethynyl 1,1 Difluorocyclopropane and Derivatives
Ring-Opening Reactions of Difluorocyclopropanes
The presence of geminal fluorine atoms on the cyclopropane (B1198618) ring introduces significant electronic perturbations and ring strain, making these structures susceptible to ring-opening reactions. beilstein-journals.orgnih.gov These transformations are synthetically valuable as they can unveil a variety of linear, monofluoroalkene structures. rsc.org The regioselectivity and mechanism of these reactions are highly dependent on the nature of the substituents on the ring and the reagents employed. beilstein-journals.org
Regioselectivity in C-C Bond Cleavage (Distal vs. Proximal)
The cleavage of the carbon-carbon bonds in the gem-difluorocyclopropane ring can occur at one of two positions relative to the difluorinated carbon: the adjacent (proximal) C-C bond or the opposite (distal) C-C bond. In most scenarios, the cleavage of the distal C-C bond is favored. beilstein-journals.org This preference is attributed to the significant weakening of this bond by the gem-difluoro group. beilstein-journals.org
However, the regioselectivity can be influenced by other substituents. For instance, in the case of (2,2-difluorocyclopropyl)methyl systems, the dissociation of a tosylate leaving group leads to the formation of a cyclopropylmethyl carbocation, which is accompanied by the cleavage of the proximal bond to yield homoallylic products. beilstein-journals.org Conversely, if a methyl substituent is present on the ring, it can stabilize an adjacent cationic center more effectively than the two fluorine atoms, leading to the cleavage of the distal bond. beilstein-journals.org For 2-ethynyl-1,1-difluorocyclopropane, the electron-withdrawing nature of the ethynyl (B1212043) group would be a key determinant in the regiochemical outcome of such reactions.
Influence of Electronic Effects and Strain on Ring-Opening Pathways
The reactivity of gem-difluorocyclopropanes is a direct consequence of two primary factors: the inherent ring strain of the cyclopropane ring and the potent electronic effects of the fluorine substituents. beilstein-journals.orgnih.gov Fluorine's high electronegativity profoundly alters the electronic properties of the molecule. beilstein-journals.org
The substitution of hydrogen with fluorine atoms significantly weakens the C-C bond opposite the CF₂ group, making it more susceptible to cleavage. beilstein-journals.org This inherent weakness is a driving force for many ring-opening reactions. Furthermore, the presence of fluorine atoms introduces additional ring strain, which can enhance the kinetic reactivity of the cyclopropane ring and lower the activation energy for rearrangements. beilstein-journals.org The electron-withdrawing ethynyl group on this compound is expected to further modulate the electronic landscape of the ring, influencing the stability of potential intermediates and transition states in ring-opening processes.
Nucleophile-Induced Ring-Opening Reactions
Gem-difluorocyclopropanes can undergo ring-opening reactions initiated by nucleophiles. The regioselectivity of these reactions is often directed by the electronic nature of the substituents on the ring. For example, gem-difluorocyclopropyl ketones undergo regioselective distal bond cleavage when treated with thiolate nucleophiles. beilstein-journals.org This process proceeds through a difluoroenolate intermediate, which can then participate in subsequent elimination or substitution of a fluoride (B91410) ion. beilstein-journals.org
A general method for the nucleophilic ring-opening of donor-acceptor cyclopropanes has been developed using a Brønsted acid catalyst in a fluorinated alcohol solvent. acs.org This method is effective for a wide array of nucleophiles, including arenes, indoles, azides, and alcohols, and is applicable to cyclopropanes bearing electron-deficient aryl groups, a category relevant to the ethynyl-substituted title compound. acs.org
Electrophile-Mediated Ring-Opening Reactions
Electrophiles can also trigger the ring-opening of gem-difluorocyclopropanes, often leading to stereo-defined products. The ring-opening of gem-difluorocyclopropyl acetaldehydes, for example, can produce either (E,E)- or (E,Z)-conjugated fluorodienals with high selectivity, depending on the reaction conditions. nih.gov These stereodivergent methods offer a powerful tool for accessing different stereoisomers from a single precursor. nih.gov The mechanism of these transformations is a key aspect of their utility. nih.gov The ethynyl group in this compound, with its π-system, could potentially interact with electrophiles, leading to complex reaction cascades that may involve both the alkyne and the strained ring.
Reactivity of the Ethynyl Functional Group
The ethynyl group of this compound is a site of high reactivity, capable of participating in a variety of transformations, most notably cyclization and annulation reactions. These reactions leverage the reactivity of the alkyne to construct more complex cyclic and polycyclic systems.
Cyclization and Annulation Reactions Involving the Alkyne
The alkyne moiety serves as a versatile handle for building new rings onto the difluorocyclopropane core. While specific examples for this compound are not prevalent in the reviewed literature, the principles of alkyne chemistry suggest several potential pathways. For instance, intramolecular cyclization reactions can be envisioned where a nucleophilic group elsewhere in the molecule attacks the alkyne.
Annulation reactions, which involve the formation of a new ring fused to an existing one, are also a key feature of cyclopropane chemistry. beilstein-journals.org Although many documented annulation reactions of gem-difluorocyclopropanes involve the ring-opening of the cyclopropane itself, the ethynyl group provides an alternative reactive site. It can participate in cycloaddition reactions, such as [2+2+2] or [4+2] cycloadditions, with suitable reaction partners to construct elaborate polycyclic frameworks. For example, the cyclization of phenylacetonitrile (B145931) with 1,2-dibromo-1,1-difluoroethane (B1630539) has been shown to produce a difluorocyclopropane derivative, demonstrating that cyclization can be a viable route to such structures, albeit sometimes in low yield. beilstein-journals.orgnih.gov
Transition Metal-Catalyzed Transformations of Ethynyl-Cyclopropane Systems (e.g., Palladium-catalyzed couplings)
The ethynyl group of this compound and its derivatives serves as a versatile handle for a variety of transition metal-catalyzed transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the facile elaboration of the molecular framework.
Palladium catalysts, in particular, have proven dependable for constructing substituted aromatic compounds. nih.gov The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, begins with the oxidative addition of a phosphine-ligated palladium(0) complex to an organic halide (R-X). This is followed by a transmetalation step with the copper(I)-acetylide of the ethynylcyclopropane and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com Biaryl monophosphines have emerged as a privileged class of ligands for many of these transformations, enabling reactions under mild conditions. nih.gov
The utility of these couplings extends to various substrates. For instance, palladium(II) acetate, in conjunction with copper(I) iodide, effectively catalyzes the cross-coupling of terminal alkynes with (E)-1,2-diiodoalkenes to produce unsymmetrical buta-1,3-diynes. organic-chemistry.org This highlights the broad applicability of palladium catalysis for creating complex conjugated systems starting from simple alkyne precursors. While direct examples involving this compound are specific, the established reactivity of terminal alkynes in these reactions provides a strong basis for its utility in synthesizing more complex fluorinated molecules. The development of new catalyst systems, including those that function in water via micellar catalysis, is pushing the boundaries of efficiency and sustainability for these reactions, often requiring only parts-per-million (ppm) levels of palladium. youtube.com
Addition Reactions to the Triple Bond in a Fluorinated Cyclopropane Context
The carbon-carbon triple bond in this compound is susceptible to addition reactions, similar to other alkynes. The highly electronegative fluorine atoms on the adjacent cyclopropane ring can exert a significant electronic influence on the reactivity and regioselectivity of these additions.
Electrophilic addition is a characteristic reaction of alkynes. For example, in the presence of an acid like hydrogen bromide (HBr), the π-electrons of the triple bond act as a nucleophile, attacking the electrophilic hydrogen. youtube.com This initially forms a vinyl cation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the formation of the more substituted (and thus more stable) carbocation. In the context of this compound, the addition of H-X would likely lead to the formation of a vinyl halide, with the halogen attaching to the carbon atom further from the cyclopropane ring.
If two equivalents of the reagent are used, a second addition can occur, typically resulting in a geminal dihalide, where both halogen atoms are attached to the same carbon. youtube.com The mechanism involves the protonation of the double bond of the intermediate vinyl halide to form a carbocation, which is then attacked by the halide anion. The presence of the electron-withdrawing difluorocyclopropyl group is expected to influence the stability of the cationic intermediates and potentially alter the reaction kinetics compared to unfluorinated analogues.
Rearrangement Pathways
Thermal Rearrangements (e.g., Vinylcyclopropane (B126155) Rearrangements)
The this compound system is a substituted vinylcyclopropane, a class of compounds well-known to undergo characteristic thermal rearrangements. The most prominent of these is the vinylcyclopropane-cyclopentene rearrangement (VCPR), a ring expansion reaction that converts the three-membered ring into a five-membered ring. wikipedia.org This transformation has proven to be a valuable method for the synthesis of cyclopentene (B43876) derivatives. researchgate.net
The presence of gem-difluoro substituents on the cyclopropane ring has a notable impact on the VCPR. Studies on related systems, such as ethyl trans-3-(2,2-difluoro-3-phenylcyclopropyl)acrylate, have shown that the thermal rearrangement proceeds efficiently at temperatures around 100 °C to yield the corresponding difluorinated cyclopentene. nih.gov The reaction is highly stereospecific. For example, the trans-E isomer of a difluorinated vinylcyclopropane derivative underwent a nearly quantitative rearrangement, while the corresponding Z-alkenoates did not undergo the VCPR even at much higher temperatures (180 °C). nih.govsigmaaldrich.com
In some cases, competing rearrangement pathways are observed. Under thermal conditions, cis-isomers of certain vinylcyclopropanes may preferentially undergo a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement instead of the VCPR, leading to the formation of seven-membered ring systems like benzocycloheptadienes. nih.govsigmaaldrich.com
| Reactant Isomer | Conditions | Major Product | Reference |
| trans-E-vinylcyclopropane | 100-180 °C | Cyclopentene | nih.gov, sigmaaldrich.com |
| cis/trans Z-alkenoates | up to 180 °C | No VCPR | nih.gov, sigmaaldrich.com |
| cis-cyclopropanes | High Temperature | Benzocycloheptadiene | nih.gov, sigmaaldrich.com |
Mechanistic Studies of Rearrangement Processes in Fluorinated Systems
The mechanism of the vinylcyclopropane rearrangement has been the subject of extensive experimental and computational investigation. wikipedia.org It is generally understood to proceed through a diradical intermediate, formed by the homolytic cleavage of the most substituted carbon-carbon bond within the cyclopropane ring. researchgate.net The subsequent steps involve conformational changes and ring closure to form the five-membered cyclopentene ring.
For fluorinated systems, mechanistic studies combine experimental approaches, such as kinetic analysis via ¹⁹F NMR, with computational methods like density functional theory (DFT). nih.gov These studies have been crucial for understanding the stereospecificity and competing reaction pathways observed in the thermal rearrangements of difluorinated vinylcyclopropanes. Computational models have successfully ranked the energy barriers for different processes, including cyclopropane stereoisomerization, the desired VCPR, and alternative beilstein-journals.orgbeilstein-journals.org-rearrangements, in agreement with experimental observations. nih.gov
The fluorine atoms significantly influence the energetics of the transition states and intermediates. While they facilitate certain rearrangements under milder conditions compared to their non-fluorinated counterparts, they can also direct the reaction towards alternative pathways. strath.ac.uk For example, computational studies on the thermal rearrangements of 1-ethynyl-2-methylcyclopropane have explored the potential energy surface to elucidate the most likely reaction pathways, confirming that the reaction proceeds through a bicyclo[3.1.0]hexene intermediate as previously suggested. nih.gov
Acid- and Base-Catalyzed Rearrangements
In addition to thermal activation, rearrangements of the this compound framework can be initiated by acids or bases. These catalysts open up different mechanistic pathways, often leading to products distinct from those obtained thermally.
Acid catalysis typically involves the protonation of either the triple bond or the cyclopropane ring, generating carbocationic intermediates. The subsequent rearrangement is driven by the migration of bonds to form a more stable carbocation, followed by deprotonation or capture by a nucleophile. For instance, studies on related cycloadducts have shown that acid catalysis can lead to rearranged ketone products. nih.gov In the case of (2,2-difluorocyclopropyl)methyl systems, acid-promoted solvolysis leads to ring-opening and the formation of homoallylic products, with the regioselectivity of C-C bond cleavage being a key determinant of the final structure. nih.gov
Base-catalyzed rearrangements can also occur. A strong base can deprotonate a carbon adjacent to an activating group, generating a carbanion. The subsequent rearrangement can involve ring-opening. For example, stereodivergent conditions using different bases have been developed for the ring cleavage of gem-difluorocyclopropyl acetaldehydes to produce stereodefined (E,E)- and (E,Z)-fluorodienals in high yields. nih.gov This demonstrates that the choice of catalyst (acid or base) and reaction conditions can be used to selectively control the rearrangement pathway and the structure of the resulting fluorinated product.
Advanced Applications in Organic Synthesis and Methodology Development
2-Ethynyl-1,1-difluorocyclopropane as a Versatile Synthetic Building Block
The inherent reactivity of the ethynyl (B1212043) group, coupled with the influence of the gem-difluorocyclopropyl moiety, allows for a diverse range of chemical transformations. This versatility makes this compound a sought-after precursor for a variety of fluorine-containing compounds.
Precursors for Novel Fluorine-Containing Scaffolds
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. beilstein-journals.orgnih.govnih.gov this compound serves as an excellent starting material for the synthesis of a wide array of novel fluorine-containing scaffolds due to the synthetic accessibility of both the alkyne and the cyclopropane (B1198618) ring. beilstein-journals.orgnih.gov
The presence of the gem-difluoro group on the cyclopropane ring imparts unique chemical reactivity. For instance, the C-C bond opposite to the fluorine atoms is weakened, making the ring susceptible to various ring-opening reactions. beilstein-journals.org This property allows for the transformation of the cyclopropane ring into other functional groups, leading to the formation of diverse acyclic and cyclic fluorinated compounds.
Furthermore, the ethynyl group can be readily transformed into a variety of other functionalities. For example, it can undergo hydration to form ketones, reduction to yield alkanes or alkenes, and participate in cycloaddition reactions to construct heterocyclic systems. These transformations, combined with the potential for ring-opening of the difluorocyclopropane, provide access to a vast chemical space of fluorinated molecules.
Integration into Complex Molecular Architectures
The strategic incorporation of the this compound unit into larger, more complex molecules is a key area of research. Its compact and rigid structure can be used to introduce conformational constraints and specific spatial arrangements of functional groups within a larger molecule. This is particularly important in medicinal chemistry, where the three-dimensional shape of a molecule is often crucial for its biological activity.
The synthetic utility of this building block is demonstrated in its ability to participate in cross-coupling reactions. The terminal alkyne can be coupled with various partners, such as aryl halides or other alkynes, to construct extended conjugated systems or to link different molecular fragments. These reactions allow for the modular assembly of complex architectures containing the unique difluorocyclopropyl motif.
Role in Cascade and Tandem Synthetic Sequences
Cascade or tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient approach to molecular synthesis. ub.edu this compound is an ideal substrate for such processes due to the presence of two distinct reactive sites: the alkyne and the strained ring.
A typical cascade sequence might be initiated by a reaction at the ethynyl group, which then triggers a subsequent transformation involving the difluorocyclopropane ring. For example, an intramolecular reaction between a functional group generated from the alkyne and the cyclopropane ring can lead to the rapid construction of complex polycyclic systems. These reactions often proceed with high levels of stereocontrol, allowing for the synthesis of enantiomerically enriched products. The development of cascade reactions involving this building block is an active area of research, with the potential to streamline the synthesis of complex fluorinated molecules. researchgate.netnih.gov
Development of New Reaction Methodologies
The unique reactivity of this compound has also spurred the development of new synthetic methods, particularly in the areas of catalysis and selective transformations.
Catalyst Development for Ethynyl-Difluorocyclopropane Derivatization
The derivatization of this compound often requires the use of catalysts to achieve high efficiency and selectivity. Research in this area focuses on the design and application of new catalysts that can control the outcome of reactions involving this versatile building block.
For instance, transition metal catalysts, such as those based on palladium, copper, or rhodium, are widely used to promote reactions at the ethynyl group. These catalysts can facilitate a variety of transformations, including cross-coupling reactions, additions, and cyclizations. The development of new ligand systems for these metals is crucial for fine-tuning the reactivity and selectivity of these processes.
Furthermore, organocatalysis has emerged as a powerful tool for the derivatization of this compound. Chiral organocatalysts can be used to induce enantioselectivity in reactions, leading to the synthesis of optically active products. The development of novel organocatalytic systems that can effectively activate and control the reactivity of this building block is an ongoing area of investigation.
Chemo-, Regio-, and Stereoselective Transformations
Achieving high levels of chemo-, regio-, and stereoselectivity is a central goal in organic synthesis. beilstein-journals.org The presence of multiple reactive sites in this compound presents both a challenge and an opportunity in this regard.
Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the case of this compound, methods are being developed to selectively transform either the alkyne or the cyclopropane ring, leaving the other intact. This allows for a stepwise functionalization of the molecule.
Regioselectivity is concerned with the control of the position of a reaction. For example, in the ring-opening of the difluorocyclopropane, different C-C bonds can be cleaved, leading to different products. beilstein-journals.org The development of methods that can selectively cleave a specific bond is crucial for controlling the outcome of these reactions.
Stereoselectivity involves the control of the three-dimensional arrangement of atoms in a molecule. nih.gov Many reactions involving this compound can generate new stereocenters. The development of stereoselective methods, often employing chiral catalysts or reagents, is essential for the synthesis of single enantiomers of complex molecules. nih.gov
The following table summarizes some of the selective transformations of this compound derivatives:
| Transformation | Selectivity | Reagents/Catalyst | Product Type |
| Ring-opening alkylation | Regioselective | Pd/NHC ligand | Mono-fluorinated terminal alkenes |
| Ring-opening/Cyclization | Regio- and Chemoselective | Pd/NHC ligand | Furans |
| Hydrostannation/Lithiation | Stereoselective (Z) | MeLi, then H2O, alcohols, etc. | β-fluoroallylic alcohols, ethers, etc. |
| Cross-coupling | Stereospecific | Pd(PPh3)4/CuI | (E)-1,2-difluorostilbenes |
Theoretical and Computational Chemistry of 2 Ethynyl 1,1 Difluorocyclopropane
Quantum Chemical Characterization of Electronic Structure
The electronic structure of 2-ethynyl-1,1-difluorocyclopropane is characterized by the interplay between the strained three-membered ring, the electron-withdrawing gem-difluoro group, and the electron-rich ethynyl (B1212043) substituent. Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are employed to model and analyze these electronic features.
Detailed computational investigations on the electronic properties of this compound itself are not extensively documented in publicly available literature. However, studies on analogous gem-difluorocyclopropane systems provide significant insights. The introduction of two fluorine atoms onto the same carbon atom of the cyclopropane (B1198618) ring dramatically alters the electronic landscape. Fluorine's high electronegativity induces a strong electron-withdrawing effect, polarizing the C-F bonds and influencing the charge distribution throughout the ring. This leads to an increase in the p-character of the orbitals on the fluorinated carbon atom.
Furthermore, theoretical studies on the reactivity of substituted gem-difluorocyclopropanes indicate that the electronic nature of other substituents plays a critical role in stabilizing intermediates. For instance, in reactions involving the formation of anionic intermediates, an electron-withdrawing group on the ring can accelerate racemization, highlighting a direct correlation between the electronic structure and the stability of reaction intermediates researchgate.net. The ethynyl group, with its π-system, can participate in conjugation and further modulate the electronic properties and reactivity of the molecule.
Computational methods like DFT with basis sets such as 6-311+G(d,p) are standard for calculating key electronic parameters. These parameters include the energies of frontier molecular orbitals (HOMO and LUMO), which are essential for predicting reactivity, as well as Mulliken or Natural Bond Orbital (NBO) charges, which describe the atomic charge distribution.
Table 1: Representative Computational Methods for Electronic Structure Analysis
| Computational Method | Basis Set | Common Applications |
|---|
Strain Energy Analysis in Fluorinated Cyclopropane Derivatives
Cyclopropane rings possess significant ring strain due to the deviation of their C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (~109.5°). This strain is a major driving force for the ring-opening reactions that characterize cyclopropane chemistry. Computational chemistry is the primary tool for quantifying this strain energy.
Theoretical calculations have firmly established that gem-difluorination increases the strain energy of the cyclopropane ring. The strain energy for the parent cyclopropane is calculated to be approximately 27.1 kcal/mol. For gem-difluorocyclopropanes, this value increases significantly to around 42.4 kcal/mol rsc.org. This substantial increase in strain energy renders the C-C bonds of the ring, particularly the one opposite the CF₂ group (the distal bond), more susceptible to cleavage. This heightened reactivity is a cornerstone of the synthetic utility of gem-difluorocyclopropanes rsc.org. The increased strain in this compound is therefore a critical factor governing its chemical behavior.
Table 2: Comparison of Calculated Strain Energies
| Compound | Calculated Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Cyclopropane | 27.1 | rsc.org |
Note: Strain energy values can vary depending on the computational method used.
Computational Mechanistic Studies of Reaction Pathways and Transition States
Computational chemistry is indispensable for elucidating the complex mechanisms of reactions involving gem-difluorocyclopropanes. DFT calculations allow researchers to map potential energy surfaces, locate transition states, and calculate activation barriers, thereby providing a detailed picture of how a reaction proceeds.
Studies have explored various reaction pathways for this class of compounds:
Stereomutation Mechanisms: In a computational and experimental study on the stereomutation of a silyl-substituted gem-difluorocyclopropane, DFT calculations were used to compare two possible pathways. The pathway involving homolytic cleavage of the distal C-C bond to form a biradical intermediate was found to have a high activation energy of over 34 kcal/mol. In contrast, an alternative pathway proceeding through an anionic cyclopropanylide intermediate was found to be more favorable, consistent with experimental observations of racemization at room temperature researchgate.net. This demonstrates the power of computational studies in distinguishing between competing mechanisms.
Catalytic Ring-Opening: The mechanism of a Palladium-catalyzed hydrodefluorination of gem-difluorocyclopropanes to form terminal fluoroalkenes was investigated using DFT. These calculations suggested that the reaction proceeds via a direct 3,4'-hydride transfer through a nine-membered cyclic transition state, which explains the observed regioselectivity for the less thermodynamically stable product acs.org.
Rearrangements and Cycloadditions: Thermal rearrangements of gem-difluorocyclopropanes are common, driven by the release of ring strain. Computational studies help to understand the pericyclic and radical pathways that govern these transformations. Similarly, cycloaddition reactions, where the strained ring acts as a building block, are analyzed computationally to predict stereochemical outcomes and understand the influence of catalysts and substituents on the reaction barriers. Recent research has highlighted various transition-metal-catalyzed transformations that proceed via C-F bond activation or ring-opening difunctionalization, with mechanisms often being probed computationally rsc.org.
Conformational Analysis and Intermolecular Interactions
Conformational Analysis: A specific, detailed conformational analysis of this compound is not prominently featured in the current literature. However, a standard computational analysis would focus on the rotation around the single bond connecting the ethynyl group to the cyclopropane ring. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. This profile would reveal the most stable (lowest energy) conformers and the energy barriers to rotation between them. Such studies are routinely performed using DFT methods.
Intermolecular Interactions: The functional groups in this compound allow for a range of potential intermolecular interactions. The terminal hydrogen of the ethynyl group is weakly acidic and can act as a hydrogen bond donor. The fluorine atoms, with their high partial negative charge, and the π-system of the alkyne can act as hydrogen bond acceptors. Furthermore, the large dipole moment arising from the C-F bonds can lead to significant dipole-dipole interactions.
Computational techniques, such as docking simulations, are used to study these interactions in a biological context. For example, studies on other fluorinated cyclopropane derivatives have used molecular docking to simulate how these molecules bind to receptor sites, such as the 5-HT₂C serotonin (B10506) receptor, providing insights into structure-activity relationships.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-ethynyl-1,1-difluorocyclopropane, and how do reaction conditions influence cyclopropane ring formation?
- Methodological Answer : The synthesis typically involves cyclopropanation reactions using alkyne precursors and difluorocarbene-generating reagents. For example, ethynylcyclopropane derivatives are synthesized via [2+1] cycloaddition between alkynes and carbenes under controlled thermal or photolytic conditions. Key factors include temperature (e.g., 80–120°C for thermal activation) and solvent polarity to stabilize reactive intermediates. Evidence from catalytic studies highlights the use of transition-metal catalysts (e.g., Cu or Pd) to enhance regioselectivity .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry, as demonstrated in cyclopropane derivatives (e.g., 1-(5-Bromo-2-chlorophenyl)-2,2-dichlorocyclopropane) to confirm bond angles and ring strain . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including NMR) are essential for purity assessment. Gas chromatography (GC) coupled with flame ionization detection (FID) is recommended for quantifying trace impurities .
Advanced Research Questions
Q. How do the ethynyl and difluoro substituents influence the compound’s reactivity in transition-metal-catalyzed cross-coupling reactions?
- Methodological Answer : The ethynyl group acts as a directing moiety in Sonogashira or Heck couplings, while the electron-withdrawing difluoro substituents increase ring strain, enhancing reactivity toward nucleophilic attack. Experimental protocols suggest optimizing catalyst loading (e.g., 5 mol% Pd(PPh)) and base (e.g., KCO) to mitigate side reactions like ring-opening. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What contradictions exist in reported biological activities of cyclopropane derivatives, and how can structure-activity relationships (SAR) be systematically evaluated?
- Methodological Answer : Discrepancies arise from variable fluorination patterns and stereochemistry. For example, trifluoromethyl-substituted cyclopropanes show divergent neuropharmacological effects compared to difluoro analogs. Systematic SAR requires:
- Step 1 : Synthesize analogs with controlled substituent variations (e.g., replacing ethynyl with methyl groups).
- Step 2 : Profile activity via in vitro receptor-binding assays (e.g., serotonin 5-HT inhibition).
- Step 3 : Correlate electronic properties (Hammett σ constants) with bioactivity using multivariate regression .
Q. What computational methods are used to predict the stability and electronic properties of strained cyclopropane derivatives with electron-withdrawing groups?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates ring strain energy (~30 kcal/mol for 1,1-difluorocyclopropanes) and HOMO-LUMO gaps. Molecular dynamics (MD) simulations assess thermal stability, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between fluorine lone pairs and cyclopropane σ bonds. These methods validate experimental observations of accelerated decomposition at elevated temperatures (>150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
